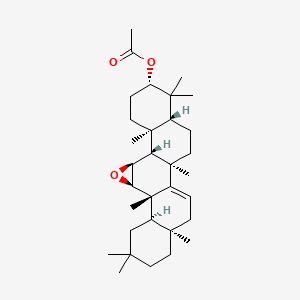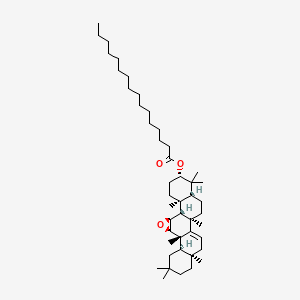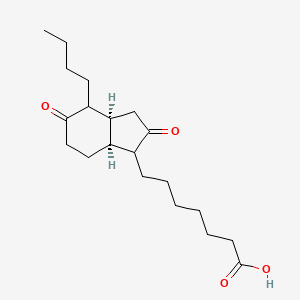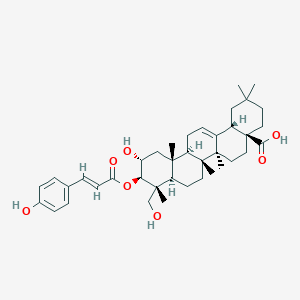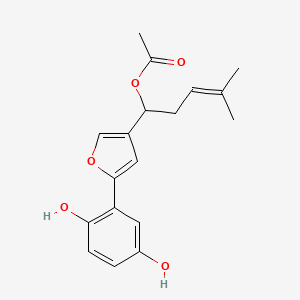
JWH 398 N-(5-hydroxypentyl) metabolite-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 398 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 398 is a synthetic cannabinoid (CB) that activates both CB1 and CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398. Metabolism of structurally similar compounds leads to monohydroxylation of the N-alkyl chain, detectable in urine.
Aplicaciones Científicas De Investigación
Metabolite Identification and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study by Emerson et al. (2013) developed an extraction procedure and GC-MS method for detecting 'K2' metabolites, including JWH-018 metabolites in urine. This includes the synthesis of a metabolite (5-hydroxypentyl JWH-018), highlighting the utility of JWH metabolites in forensic science (Emerson et al., 2013).
Comparison of Metabolic Profiles : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites. This study demonstrates the similarity in metabolic profiles of different synthetic cannabinoids in both rats and humans (Jang et al., 2014).
Toxicological Impact Study : Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential toxic effects of synthetic cannabinoid metabolites (Couceiro et al., 2016).
Metabolite as a Neutral Antagonist : A study by Seely et al. (2012) found that a major metabolite of JWH-018, namely JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at cannabinoid type 1 receptors (CB1Rs). This highlights the functional significance of such metabolites (Seely et al., 2012).
Pharmacokinetic Properties : The pharmacokinetic properties of JWH-018 and its metabolites were studied by Toennes et al. (2017), providing valuable information on how these substances are processed in the body (Toennes et al., 2017).
Analytical Methods for Detection
Quantitative Measurement in Human Urine : Moran et al. (2011) validated an LC-MS/MS method for measuring concentrations of JWH-018, JWH-073, and their metabolites in urine, which is crucial for clinical and forensic investigations (Moran et al., 2011).
Sewage Analysis for Drug Use Estimation : Reid et al. (2014) used ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect biomarkers of synthetic cannabinoids in sewage, including metabolites of JWH-018. This innovative approach aids in estimating community drug use (Reid et al., 2014).
Propiedades
Nombre del producto |
JWH 398 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Fórmula molecular |
C24H17ClD5NO2 |
Peso molecular |
396.9 |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2/i4D,5D,10D,11D,16D |
Clave InChI |
CYMQEAJNLISWKK-CGSQFYLRSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCCCO)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Sinónimos |
(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




